![molecular formula C9H16Cl2N4 B2933303 (S)-1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride CAS No. 1439894-62-8](/img/structure/B2933303.png)
(S)-1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride
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Description
(S)-1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride, also known as P2Y1 receptor antagonist, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that plays a crucial role in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neuronal signaling.
Scientific Research Applications
Organic Synthesis Intermediates
Piperidine compounds, including derivatives like N-acylpiperidine, α-cyanopiperidines, and piperidones, are known to be extremely useful and versatile intermediates in organic synthesis. They are often used in the preparation of various complex organic molecules due to their reactivity and structural significance .
Medicinal Chemistry
Piperidine derivatives play a crucial role in medicinal chemistry. They are utilized in the development of drugs with a wide range of therapeutic effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .
Anticancer Applications
Specific piperidine alkaloids like piperine and piperidine extracted from black pepper (Piper nigrum) have shown significant anticancer potential. These compounds have been observed to possess various therapeutic properties that contribute to their use in cancer treatment .
Synthetic Medicinal Blocks
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction. Their synthesis is widespread due to their structural importance and presence in many pharmacologically active molecules .
Therapeutic Effects
Heterocyclic compounds like pyridines, dihydropyridines, and piperidines possess outstanding therapeutic effects. They play eminent roles in medicinal chemistry due to their pharmacological properties and are integral in the synthesis of various therapeutic agents .
properties
IUPAC Name |
(3S)-1-pyrimidin-2-ylpiperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;;/h2,4-5,8H,1,3,6-7,10H2;2*1H/t8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWODEIDZMIFHC-JZGIKJSDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2=NC=CC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride |
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